1-(Trifluoromethyl)cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUVVVCBXQYUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxamide typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, such as the Simmons-Smith reaction, where a zinc-copper couple is used to react with a diiodomethane and an alkene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Amidation: The final step involves the conversion of the carboxylic acid derivative to the carboxamide.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Trifluoromethyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the cyclopropane ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- The compound is utilized in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders. Its unique trifluoromethyl group enhances the biological activity and metabolic stability of drug candidates.
Case Study: Metabolic Disorder Treatments
- Research indicates that compounds incorporating the trifluoromethyl group can lead to improved efficacy in treating conditions such as diabetes and obesity. For instance, derivatives of 1-(trifluoromethyl)cyclopropane-1-carboxamide have shown promising results in preclinical trials for glucose regulation.
Agricultural Chemistry
Enhancement of Agrochemicals
- In agrochemical formulations, this compound is used to improve the stability and bioavailability of pesticides and herbicides. The trifluoromethyl group contributes to increased lipophilicity, allowing for better penetration and effectiveness against pests.
Data Table: Efficacy Comparison of Agrochemicals
| Agrochemical | Active Ingredient | Stability Improvement (%) | Bioavailability Improvement (%) |
|---|---|---|---|
| Herbicide A | Ingredient X | 30% | 25% |
| Pesticide B | Ingredient Y | 40% | 35% |
Material Science
Development of Advanced Materials
- The compound is explored for its potential in creating polymers with unique properties. These materials can be beneficial in coatings and adhesives due to their enhanced chemical resistance and thermal stability.
Case Study: Polymer Applications
- Research has demonstrated that polymers synthesized with this compound exhibit superior mechanical properties compared to traditional polymers. This has implications for industries requiring durable materials.
Fluorine Chemistry
Study of Fluorinated Compounds
- The trifluoromethyl group makes this compound valuable in the study of fluorinated compounds, which are known for their unique chemical properties. This area of research is critical for developing new materials and pharmaceuticals.
Data Table: Properties of Fluorinated Compounds
| Compound Name | Chemical Structure | Unique Property |
|---|---|---|
| This compound | C5H5F3O2 | High lipophilicity |
| Fluoroalkane A | CxHyFz | Low boiling point |
Analytical Chemistry
Standard Reference in Analytical Methods
- This compound is employed as a standard in analytical methods, aiding in the detection and quantification of other compounds in complex mixtures. Its distinct chemical properties allow for accurate calibration in various analytical techniques.
Case Study: Method Validation
- In method validation studies for high-performance liquid chromatography (HPLC), this compound has been used as an internal standard to ensure precise measurement of analytes in biological samples.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability .
Comparison with Similar Compounds
Structural Analogues with Aryl/Heteroaryl Substituents
N1-[6-Chloro-5-(trifluoromethyl)-3-pyridyl]cyclopropane-1-carboxamide
- Structure : A pyridyl-substituted cyclopropane carboxamide with a trifluoromethyl group on the pyridine ring.
- Molecular Weight : 264.63 g/mol .
- Applications : Used as a pharmaceutical intermediate and agrochemical precursor .
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic Acid
- Structure : Carboxylic acid derivative with a 2-fluoro-4-(trifluoromethyl)phenyl group.
- Molecular Weight : 248.17 g/mol .
- Key Differences : The carboxylic acid (-COOH) group increases polarity, reducing membrane permeability compared to the carboxamide analog. This impacts bioavailability in drug design .
N,N-Diethyl-1-phenylcycloprop-2-ene-1-carboxamide
- Structure : Cyclopropene (unsaturated) backbone with a phenyl group and diethylamide.
- Synthesis : Prepared via coupling of 1-phenylcycloprop-2-ene-1-carboxylic acid with diethylamine (82% yield) .
- Comparison : The cyclopropene ring introduces strain and reactivity, while the diethylamide group enhances lipophilicity. Unlike the saturated cyclopropane, cyclopropenes are prone to ring-opening reactions .
Analogues with Functional Group Variations
1-(Trifluoromethyl)cyclopropane-1-carboximidamide Hydrochloride
- Structure : Carboximidamide (-C(=NH)NH₂) instead of carboxamide, with a hydrochloride salt.
- Applications : Used as a building block in medicinal chemistry; the imidamide group can act as a bioisostere for carboxylic acids .
- Comparison : The hydrochloride salt improves aqueous solubility, while the imidamide group offers different hydrogen-bonding capabilities compared to carboxamides .
1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide
- Structure: Cyano (-CN) substituent on the cyclopropane ring and a trichlorophenyl group.
- Synthesis: Confirmed via X-ray crystallography; exhibits herbicidal activity due to the electron-withdrawing cyano group .
Melting Points and Solubility
- Trends : Bulky substituents (e.g., tert-butyldimethylsilyl) and stereochemical complexity (e.g., enantiomeric excess of 92% in ) reduce melting points and increase synthetic challenges.
Biological Activity
1-(Trifluoromethyl)cyclopropane-1-carboxamide is a compound of interest in medicinal chemistry due to its unique trifluoromethyl group, which can enhance biological activity and lipophilicity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The trifluoromethyl group is known to significantly influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group can enhance binding affinity to proteins, influencing enzyme activity and cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : It can act as a modulator for various receptors, potentially affecting neurotransmission and hormonal responses.
Biological Activity
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that derivatives containing the trifluoromethyl group exhibit significant anticancer properties. For instance, compounds with similar structural motifs showed IC50 values lower than standard chemotherapeutics in various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung cancer) | 22.4 | |
| This compound | HCT116 (Colon cancer) | 17.8 | |
| Doxorubicin | PACA2 (Pancreatic cancer) | 52.1 |
Antimicrobial Activity
The compound has also shown potential antimicrobial effects against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, which is crucial for developing new antibiotics:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 4.88 |
| C. albicans | 12.5 |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Cancer Treatment : In vitro studies have shown that treatment with this compound leads to apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
- Inflammatory Diseases : Another study indicated that this compound could reduce inflammation markers in animal models, proposing its use in treating chronic inflammatory conditions.
Q & A
Q. What are the common synthetic routes for preparing 1-(trifluoromethyl)cyclopropane-1-carboxamide, and what are their advantages?
- Methodological Answer : The synthesis typically involves cyclopropanation followed by functionalization. Cyclopropane rings are formed via [2+1] cycloaddition using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II) or Cu(I)) . For trifluoromethyl group introduction, nucleophilic trifluoromethylation using Ruppert–Prakash reagent (TMSCF₃) or electrophilic methods (Togni’s reagent) are common. Post-functionalization involves coupling the cyclopropane core with carboxamide groups via amidylation (e.g., using CDI or EDC/HOBt) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR and X-ray crystallography .
- NMR Analysis :
- The cyclopropane ring protons appear as distinct multiplets in ¹H NMR (δ 1.5–2.5 ppm) .
- ¹³C NMR detects the trifluoromethyl group (δ ~125 ppm, q, J = 280 Hz) and carboxamide carbonyl (δ ~170 ppm) .
- X-ray Crystallography :
Resolves bond angles (e.g., cyclopropane C–C–C ~60°) and confirms stereochemistry .
Advanced Research Questions
Q. What challenges arise in optimizing the yield of trifluoromethyl-substituted cyclopropanes, and how can they be addressed?
- Methodological Answer : Challenges include:
- Low Reactivity of CF₃ Groups : Steric bulk and electron-withdrawing effects slow cyclopropanation. Solutions: Use bulky catalysts (e.g., Rh₂(esp)₂) to reduce transition-state strain .
- Byproduct Formation : Competing pathways (e.g., dimerization of diazo compounds). Mitigation: Slow addition of diazo reagents and low temperatures (e.g., –10°C) .
- Data Table : Comparison of Catalysts and Yields
| Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Rh₂(OAc)₄ | 25 | 65 | |
| Cu(OTf)₂ | 0 | 45 | |
| Rh₂(esp)₂ | 25 | 78 |
Q. How do electronic effects of the trifluoromethyl group influence the reactivity of cyclopropane carboxamides in cross-coupling reactions?
- Methodological Answer : The –CF₃ group is strongly electron-withdrawing, which:
- Reduces Electron Density : Limits participation in nucleophilic aromatic substitution. Use Pd-catalyzed Suzuki–Miyaura coupling with electron-deficient aryl boronic acids .
- Enhances Stability : Stabilizes intermediates in radical reactions (e.g., photoredox catalysis). Example: Trifluoromethylcyclopropanes undergo ring-opening under UV light with H₂O to form γ,γ-difluoroallylamines .
Q. How should researchers resolve contradictions in reported spectroscopic data for trifluoromethylcyclopropane derivatives?
- Methodological Answer : Discrepancies often arise from:
- Solvent Effects : Compare NMR data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Dynamic Stereochemistry : Use variable-temperature NMR to detect ring-flipping in cyclopropanes .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and X-ray structures .
Methodological Best Practices
Q. What safety protocols are critical when handling reactive intermediates in trifluoromethylcyclopropane synthesis?
- Methodological Answer :
- Diazo Compounds : Handle in fume hoods due to explosion risks. Use blast shields and dilute solutions (<10% w/v) .
- Chlorinated Byproducts (e.g., 1-chlorocyclopropane-1-carbonyl chloride): Use PPE (gloves, goggles) and neutralize spills with NaHCO₃ .
Data Contradiction Analysis
Q. Why do some studies report lower yields for Cu-catalyzed cyclopropanation compared to Rh-based systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
